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molecular formula C10H10F3NO2 B3150389 Ethyl 4-amino-3-(trifluoromethyl)benzoate CAS No. 688020-69-1

Ethyl 4-amino-3-(trifluoromethyl)benzoate

Cat. No. B3150389
M. Wt: 233.19 g/mol
InChI Key: VWPNIUJAKBOMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595312B2

Procedure details

At RT a solution of 153 g (0.66 mol) ethyl 4-amino-3-trifluoromethyl-benzoate in 350 mL EtOH was added to a solution of 100 g (2.5 mol) NaOH in 250 mL water and the reaction mixture was stirred for 2 h at 45° C. EtOH was eliminated i. vac., the remaining aqueous solution was acidified with conc. HCl, the precipitated product was suction filtered, washed with water and dried in the air.
Quantity
153 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][C:3]=1[C:13]([F:16])([F:15])[F:14].[OH-].[Na+].Cl>CCO.O>[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[C:13]([F:14])([F:15])[F:16] |f:1.2|

Inputs

Step One
Name
Quantity
153 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OCC)C=C1)C(F)(F)F
Name
Quantity
100 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
CCO
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 h at 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=C(C=C(C(=O)O)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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